

Spectroscopic Profile of 1,3-Propanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Propanedithiol

Cat. No.: B087085

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,3-propanedithiol** (CAS No: 109-80-8), a crucial reagent in organic synthesis and related fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **1,3-propanedithiol** is $C_3H_8S_2$ and it has a molecular weight of 108.23 g/mol .^[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectrum

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.85	Quintet	2H	CH ₂ (C2)
~2.68	Triplet	4H	CH ₂ (C1, C3)
~1.35	Triplet	2H	SH

^{13}C NMR Spectrum

Chemical Shift (δ) ppm	Assignment
~22.5	CH_2 (C1, C3)
~35.0	CH_2 (C2)

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~2550	Medium	S-H stretch
~2920	Strong	C-H stretch (aliphatic)
~1420	Medium	CH_2 bend
~1250	Medium	CH_2 wag
~700	Medium	C-S stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
108	100	$[\text{M}]^+$ (Molecular Ion)
75	~60	$[\text{M} - \text{SH}]^+$
74	~50	$[\text{M} - \text{H}_2\text{S}]^+$
47	~40	$[\text{CH}_2\text{SH}]^+$
41	~90	$[\text{C}_3\text{H}_5]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as **1,3-propanedithiol**.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **1,3-propanedithiol** is dissolved in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** For ^1H NMR, a standard single-pulse experiment is performed. For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters such as the number of scans, pulse width, and relaxation delay are optimized.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation:** A drop of neat **1,3-propanedithiol** is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- **Sample Spectrum:** The prepared salt plates are placed in the sample holder of the FTIR spectrometer.
- **Data Acquisition:** The infrared spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. Multiple scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

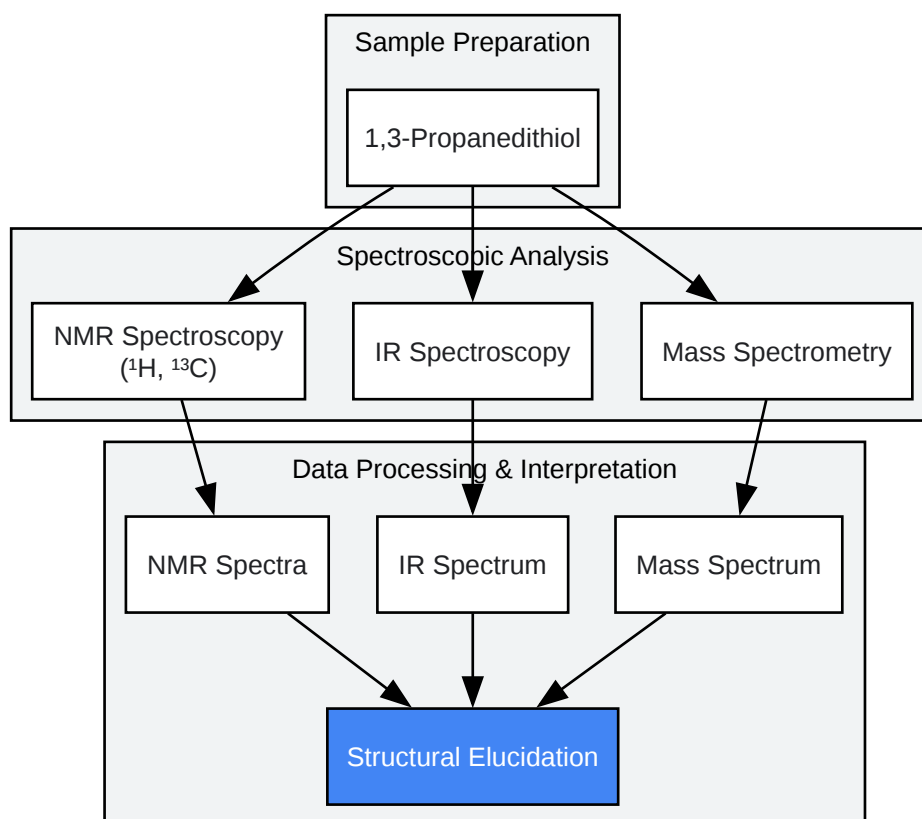
Mass Spectrometry

- **Sample Introduction:** A small amount of **1,3-propanedithiol** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

- **Ionization:** The sample is ionized, commonly using Electron Ionization (EI). In EI, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1,3-propanedithiol**.



[Click to download full resolution via product page](#)

Caption: Logical workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Propanedithiol | C₃H₈S₂ | CID 8013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Propanedithiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087085#spectroscopic-data-nmr-ir-mass-spec-of-1-3-propanedithiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com